Patent-Documented Synthetic Route: Amine Building Block vs. Nitrile Precursor Step Efficiency
The target amine is the direct coupling partner for amide bond formation with 3-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)benzoic acid to yield TMP269 in 62% yield [1]. The closest alternative intermediate, the nitrile precursor 4-(4-phenylthiazol-2-yl)tetrahydro-2H-pyran-4-carbonitrile (CAS 1314886-95-7), requires an additional LiAlH₄ reduction step that proceeds with only 37% yield before it can participate in amide coupling [1]. This means that starting from the nitrile, more than 60% of the material is lost before the key amide bond-forming step, directly impacting overall synthetic throughput and cost for multi-step inhibitor synthesis programs.
| Evidence Dimension | Synthetic step yield (reduction of nitrile to amine vs. direct use of amine in amide coupling) |
|---|---|
| Target Compound Data | Amide coupling yield using target amine: 62% (59 mg TMP269 from 50 mg amine, 0.184 mmol scale, EDCI, CH₂Cl₂, RT, 8 h) |
| Comparator Or Baseline | Nitrile precursor (CAS 1314886-95-7): reduction to amine proceeds with 37% yield (150 mg amine from 400 mg nitrile, LiAlH₄, THF, 0 °C to RT, 1 h) |
| Quantified Difference | The nitrile-to-amine reduction step incurs a 63% material loss. Procuring the pre-reduced amine building block eliminates this loss and enables direct entry into amide coupling with 62% yield. |
| Conditions | Patent US8901156B2; LiAlH₄ reduction in dry THF; amide coupling with EDCI in CH₂Cl₂ at room temperature. |
Why This Matters
For procurement decisions, the pre-formed amine building block avoids a low-yielding reduction step, reducing synthesis time, raw material waste, and overall cost of goods for TMP269 and analog production.
- [1] US Patent US8901156B2. Compounds and methods. Tempero Pharmaceuticals, Inc. Published December 2, 2014. View Source
